![molecular formula C19H13ClN6O4 B2854231 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 852441-06-6](/img/structure/B2854231.png)
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide
Descripción
This compound features a pyrazolo[3,4-d]pyrimidinone scaffold substituted at position 1 with a 4-chlorophenyl group and at position 5 with an acetamide moiety bearing a 3-nitrophenyl substituent. Its structure is characterized by:
- 4-Chlorophenyl group: Introduces electron-withdrawing effects and hydrophobic interactions.
- N-(3-nitrophenyl)acetamide: A nitro group at the meta position enhances polarity and may influence target binding through electrostatic interactions.
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O4/c20-12-4-6-14(7-5-12)25-18-16(9-22-25)19(28)24(11-21-18)10-17(27)23-13-2-1-3-15(8-13)26(29)30/h1-9,11H,10H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAURWPAIQNAKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrazolo[3,4-d]pyrimidin compounds, it may be involved in pathways related to cell signaling, enzyme regulation, or neurotransmission.
Actividad Biológica
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article summarizes the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H22ClN5O4
- Molecular Weight : 467.9 g/mol
- CAS Number : 852441-34-0
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit their biological effects through several mechanisms, including:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : These compounds can interfere with cell cycle progression, leading to apoptosis in cancer cells.
- EGFR Inhibition : By blocking the epidermal growth factor receptor (EGFR), these compounds may prevent tumor growth and proliferation.
- Induction of Apoptosis : Studies have shown that certain derivatives can significantly increase apoptosis markers such as caspase-3 levels in cancer cell lines.
Anticancer Activity
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , against the NCI 60 human tumor cell line panel. The results demonstrated significant antiproliferative effects:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
12b | MDA-MB-468 | 5.2 | CDK inhibition, apoptosis induction |
12b | T47D | 6.8 | EGFR inhibition |
The compound notably increased total apoptosis by 18.98-fold compared to control in the MDA-MB-468 cell line and elevated caspase-3 levels by 7.32-fold .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise as anti-inflammatory agents. A specific derivative with a nitrophenyl substitution was tested for its ability to inhibit nitric oxide production in LPS-induced RAW264.7 macrophages:
Concentration (µg/mL) | NO Production (µM) |
---|---|
0 | 25 |
10 | 15 |
20 | 5 |
The results indicated a significant reduction in NO production at higher concentrations, suggesting potential for treating inflammation-related diseases .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- Mechanistic Insights :
Aplicaciones Científicas De Investigación
Key Structural Features
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Substituents :
- 4-chlorophenyl group
- 3-nitrophenyl group
- Acetamide functional group
This unique arrangement potentially enhances the compound's interactions with biological targets.
Research indicates that compounds within this class exhibit a range of biological activities, including:
Antiviral Activity : Pyrazolo derivatives have shown efficacy against various viral strains by inhibiting replication mechanisms. For example, studies have reported that similar compounds can significantly reduce viral load in cell cultures.
Anticancer Properties : These compounds have been evaluated for their cytotoxic effects against cancer cell lines. Research has documented IC50 values indicating substantial inhibition of cell proliferation across different cancer models.
Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by modulating pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Recent studies highlight the biological activity of related compounds:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidine derivative | Antiviral (HCV) | 32.2 μM | |
Mercapto-substituted triazoles | Anticancer (HCT-116) | 6.2 μM | |
Pyrazolo derivatives | Anti-inflammatory | Varies |
These findings suggest that modifications to the pyrazolo structure can significantly influence biological activity and therapeutic potential.
Applications in Drug Development
The compound's potential applications extend into drug development across various therapeutic areas:
Antiviral Drug Development
The antiviral properties make it a candidate for developing treatments against viral infections such as Hepatitis C and other RNA viruses. Its mechanism of inhibiting viral replication could be harnessed to create effective antiviral agents.
Cancer Therapy
Given its anticancer activity, this compound may serve as a lead structure for designing novel anticancer drugs. The ability to inhibit cell proliferation in various cancer types positions it as a promising candidate in oncology research.
Anti-inflammatory Treatments
The anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions. Compounds that modulate inflammatory pathways can be vital in developing therapies for diseases like arthritis and inflammatory bowel disease.
Comparación Con Compuestos Similares
Table 1: Key Structural Differences Among Pyrazolo-Based Analogs
Core Structure Variations
- Pyrazolo[3,4-d]pyrimidinone vs.
Substituent Effects
- Position of Chlorine on Phenyl Ring :
- 3-Methoxyphenyl (): The methoxy group’s electron-donating properties reduce polarity, possibly decreasing target affinity . N-Methyl (): Simplifies steric profile but eliminates hydrogen-bonding capability at the acetamide nitrogen .
Pharmacological and Physicochemical Data
Table 2: Comparative Physicochemical Properties
Computational and Docking Insights
Key considerations include:
- Flexible Sidechain Docking : The 3-nitrophenyl group may form π-π stacking or electrostatic interactions with receptor residues.
- Receptor Flexibility : The chloro and nitro substituents could induce conformational changes in target proteins, as observed in HIV protease studies .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Nitro and chloro substituents enhance binding to targets requiring polarized interactions.
- Steric Effects : Bulky groups (e.g., 4-trifluoromethyl in ) improve metabolic stability but may reduce solubility .
- Positional Isomerism : Para-substituted phenyl groups (target compound) generally exhibit higher activity than meta-substituted analogs .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core first, followed by introducing substituents (e.g., 4-chlorophenyl and 3-nitrophenyl groups). Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide coupling .
- Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling to attach aromatic groups .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How can structural characterization be systematically performed?
- Methodological Answer : A tiered analytical approach is recommended:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) to confirm substitution patterns .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C20H14ClN5O4: 440.0768) .
- X-ray crystallography : Resolve 3D geometry to confirm spatial orientation of the 4-chlorophenyl and 3-nitrophenyl moieties .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with pyrazolo-pyrimidine derivatives' known targets:
- Kinase inhibition : Screen against EGFR or CDK2 using fluorescence-based ADP-Glo™ assays (IC50 determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Systematically modify substituents and evaluate biological outcomes:
- Variation of aryl groups : Replace 4-chlorophenyl with 3,4-dichlorophenyl to assess impact on kinase inhibition .
- Nitro group positioning : Compare 3-nitrophenyl vs. 4-nitrophenyl analogs using molecular docking to quantify binding energy differences (ΔG) .
- Bioisosteric replacements : Substitute the acetamide linker with sulfonamide to study solubility-activity trade-offs .
Data should be analyzed using multivariate regression to identify critical physicochemical descriptors (e.g., logP, polar surface area).
Q. What computational strategies are effective for predicting binding modes with kinase targets?
- Methodological Answer : Use AutoDock4 with flexible receptor residues:
- Grid setup : Focus on ATP-binding pockets (e.g., EGFR PDB: 1M17) with grid dimensions 60×60×60 Å .
- Docking parameters : Lamarckian GA with 100 runs, population size 150, and 2.5 million evaluations.
- Validation : Compare predicted poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .
Supplement with molecular dynamics simulations (NAMD, 100 ns) to assess stability of hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
Q. How should contradictory data between synthetic yields and biological activity be resolved?
- Methodological Answer : Follow a diagnostic workflow:
Reproducibility checks : Repeat reactions under inert atmosphere (N2/Ar) to rule out oxidation side products .
Biological assay controls : Include positive controls (e.g., staurosporine for kinase assays) and validate cell line viability .
Stereochemical analysis : Use chiral HPLC to detect enantiomeric impurities that may skew activity data .
Collaborative validation : Cross-verify NMR/HRMS data with independent labs to confirm structural integrity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.